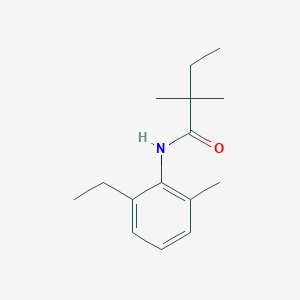

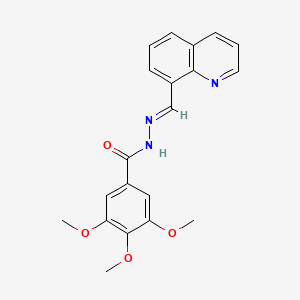

4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazinone derivatives typically involves multi-step chemical reactions, starting from basic building blocks like esters, amines, and carboxylic acids. A common approach might involve the cyclization of amino acids or the reaction between ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of various triazole derivatives (Bektaş et al., 2010). While these methods provide a general framework, the specific synthesis route for 4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone would involve targeted modifications to introduce the specific substituents on the piperazinone core.

Molecular Structure Analysis

The molecular structure of piperazinone derivatives, including the target compound, is crucial for understanding their chemical behavior and interaction with biological targets. Crystallographic studies on similar compounds reveal details about their conformation, hydrogen-bonded assemblies, and potential for forming supramolecular structures (Chinthal et al., 2021). These structural features are key to their chemical reactivity and potential biological activities.

Scientific Research Applications

Synthesis of Novel Derivatives

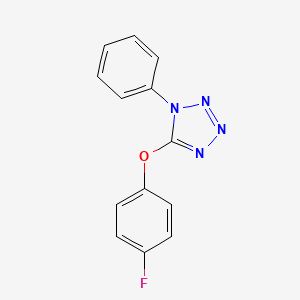

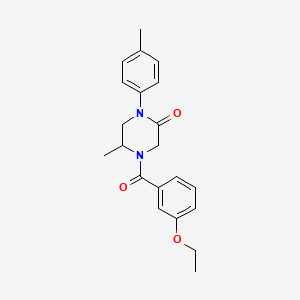

The compound is utilized in the synthesis of new chemical entities with potential biological activities. For example, derivatives of 1,2,4-triazole and benzodifuranyl compounds have been synthesized using similar complex molecules as precursors. These derivatives have been explored for their antimicrobial, anti-inflammatory, and analgesic properties, demonstrating the versatility of such compounds in medicinal chemistry research (Bektaş et al., 2010; Abu‐Hashem et al., 2020).

Molecular Docking and Conformational Analyses

Complex molecules similar to 4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone are subjects of detailed molecular docking and conformational analyses. These studies aim to understand the interaction mechanisms with biological targets, such as enzymes or receptors, which is crucial for designing drugs with specific activities. For instance, benzimidazole derivatives, sharing structural similarities, have been analyzed for their potential as EGFR inhibitors, showcasing the application of such compounds in cancer research (Karayel, 2021).

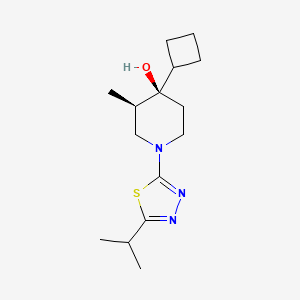

Antagonistic Properties and Neurotransmission Studies

Compounds with a piperazine core, akin to 4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone, are frequently studied for their antagonistic properties, particularly in neurotransmission. Research involving radiolabeled antagonists for studying serotonin receptors highlights the importance of such compounds in neuropharmacology and the development of diagnostic tools (Plenevaux et al., 2000).

Supramolecular Chemistry and Crystal Engineering

The structural complexity of 4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone lends itself to studies in supramolecular chemistry and crystal engineering. Investigations into the crystal structures and supramolecular assemblies of related compounds contribute to the understanding of molecular interactions and the design of novel materials (Priyanka et al., 2022).

properties

IUPAC Name |

4-(3-ethoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-26-19-7-5-6-17(12-19)21(25)22-14-20(24)23(13-16(22)3)18-10-8-15(2)9-11-18/h5-12,16H,4,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGEBFIUOHZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CC(=O)N(CC2C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)

![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)